molecular formula C11H12N2O3 B4635664 2-(2-nitrophenyl)-N-prop-2-enylacetamide

2-(2-nitrophenyl)-N-prop-2-enylacetamide

Cat. No.: B4635664
M. Wt: 220.22 g/mol
InChI Key: ORANLYQKHRWZGW-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-N-prop-2-enylacetamide is a nitro-substituted acetamide derivative characterized by a 2-nitrophenyl group attached to the acetamide core and an N-prop-2-enyl (allyl) substituent. Structurally, it belongs to the N-substituted 2-arylacetamide family, which shares similarities with bioactive molecules such as benzylpenicillin derivatives . The nitro group at the ortho position likely influences electronic properties (e.g., electron-withdrawing effects), while the allyl group may enhance reactivity or modulate solubility .

Properties

IUPAC Name

2-(2-nitrophenyl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-7-12-11(14)8-9-5-3-4-6-10(9)13(15)16/h2-6H,1,7-8H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORANLYQKHRWZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-nitrophenyl)-N-prop-2-enylacetamide typically involves the nitration of a suitable aromatic precursor followed by acylation and subsequent alkylation. One common method starts with the nitration of 2-nitroaniline to form 2-nitrophenylamine. This intermediate is then acylated using acetic anhydride to yield 2-(2-nitrophenyl)acetamide. Finally, the acetamide is alkylated with prop-2-enyl bromide under basic conditions to produce the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while minimizing waste and energy consumption.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to form 2-(2-aminophenyl)-N-prop-2-enylacetamide using reagents like lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products Formed:

    Reduction: 2-(2-aminophenyl)-N-prop-2-enylacetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-Nitrophenyl)-N-prop-2-enylacetamide has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-N-prop-2-enylacetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide moiety can also participate in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-nitrophenyl)-N-prop-2-enylacetamide with key analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference ID
This compound 2-Nitrophenyl, N-allyl C₁₁H₁₂N₂O₃ 220.23 (calculated) Hypothesized reactivity due to allyl group; potential agrochemical/medicinal applications (speculative) -
N-(2-Nitrophenyl)-2,2-diphenylacetamide 2-Nitrophenyl, 2-diphenyl C₂₀H₁₆N₂O₃ 332.35 High lipophilicity; structural studies
N-(4-Nitrophenyl)-2-phenylacetamide 4-Nitrophenyl, N-phenyl C₁₄H₁₂N₂O₃ 256.26 Studied for alkylation reactivity; phase-transfer catalysis
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, methoxymethyl, 2,6-diethylphenyl C₁₄H₂₀ClNO₂ 269.77 Herbicide; inhibits plant cell division
N-(2-Hydroxyethyl)-2-phenylacetamide Phenyl, N-hydroxyethyl C₁₀H₁₃NO₂ 179.22 Enhanced solubility; pharmaceutical intermediates
Key Observations:
  • Lipophilicity : The allyl group in the target compound may reduce lipophilicity compared to N-(2-nitrophenyl)-2,2-diphenylacetamide, which has two aromatic rings .
  • Biological Activity : Unlike agrochemical analogs like alachlor, the target compound’s bioactivity remains uncharacterized in the evidence. However, acetamides with nitro groups often exhibit pesticidal or antimicrobial properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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